molecular formula C9H11NO B061832 3-amino-2,3-dihydro-1H-inden-5-ol CAS No. 168902-76-9

3-amino-2,3-dihydro-1H-inden-5-ol

Cat. No.: B061832
CAS No.: 168902-76-9
M. Wt: 149.19 g/mol
InChI Key: MOUPGBDOLGDVNW-UHFFFAOYSA-N
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Description

3-amino-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C9H11NO It is a derivative of indene, featuring an amino group at the 3-position and a hydroxyl group at the 5-position on the indene ring

Biochemical Analysis

Biochemical Properties

3-Amino-2,3-dihydro-1H-inden-5-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can lead to the inhibition of the enzyme, thereby affecting the levels of neurotransmitters in the brain . Additionally, it may interact with other proteins involved in oxidative stress responses, potentially modulating their activity and contributing to its antioxidant properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with oxidative damage. Its impact on cellular metabolism includes alterations in the levels of key metabolites, which can influence overall cellular function and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to MAO results in the inhibition of the enzyme’s activity, thereby increasing the levels of monoamines . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in stress responses and metabolic processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced antioxidant activity and neuroprotection . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become more pronounced.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO and other oxidoreductases, influencing the metabolic flux and levels of various metabolites . This compound can also affect the levels of cofactors such as NADH and FADH2, which are crucial for cellular respiration and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its presence in the mitochondria can enhance its role in modulating oxidative stress responses and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2,3-dihydro-1H-inden-5-ol can be achieved through several methods. One common approach involves the reduction of 3-nitro-2,3-dihydro-1H-inden-5-ol, which can be synthesized from indene through nitration and subsequent reduction steps. The reduction of the nitro group to an amino group can be carried out using hydrogenation in the presence of a palladium catalyst or by using reducing agents such as iron powder in acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration of indene followed by catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-amino-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2,3-dihydro-1H-inden-5-ol
  • 3-amino-2,3-dihydro-1H-inden-4-ol
  • 3-amino-2,3-dihydro-1H-inden-6-ol

Uniqueness

3-amino-2,3-dihydro-1H-inden-5-ol is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This positioning allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

3-amino-2,3-dihydro-1H-inden-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUPGBDOLGDVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564883
Record name 3-Amino-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168902-76-9
Record name 3-Amino-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2,3-dihydro-1H-inden-5-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

N-Methyl-6-hydroxy-1-aminoindan was prepared by demethylation of 6-methoxy-N-methyl-1-aminoindan, which was prepared from 6-methoxy-1-aminoindan by reductive alkylation (e.g. ethyl formate, followed by LiAlH4 reduction), or alternatively, by reductive amination (MeNH2, HCl, NaCNBH3) of 6-methoxy-1-indanone2. N-ethyl-6-hydroxy-1-aminoindan was obtained by acetylation of 6-hydroxy-1-aminoindan (Ac2O, KOH), followed by reduction (LiAlH4). N,N-Dimethyl-6-hydroxy-1-aminoindan was prepared by demethylation of the corresponding 6-methoxy analogue, which was prepared by reduction alkylation (formaldehyde, formic acid) of 6-methoxy-1-aminoindan. 4-Hydroxy-1-aminoindan may be prepared from 4-hydroxy indanone by converting the latter to the oxide, followed by reduction1. 4-Hydroxy indanone may be prepared from dihydrocoumarin.3
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Q & A

Q1: What is unique about the method proposed in the research for synthesizing R-6-hydroxy-1-aminoindan?

A1: The research presents a novel method for preparing R-6-hydroxy-1-aminoindan utilizing biocatalytic dynamic kinetic resolution. [] This approach combines enzymatic selectivity with racemization to achieve high optical purity. Specifically, Candida antarctica Lipase B catalyzes the transesterification of 6-hydroxy-1-aminoindan with R-1-styracitol acetate. Simultaneously, Raney nickel acts as a racemization catalyst, ensuring complete conversion of the starting material to the desired R-enantiomer. This method offers advantages such as operational simplicity, complete utilization of raw materials, and high optical purity of the final product (>99% ee). []

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